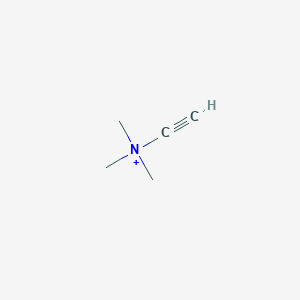
N,N,N-Trimethylethynaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylethynaminium is a quaternary ammonium compound with the chemical formula C5H14N. It is known for its role in various chemical and biological processes. This compound is characterized by its three methyl groups attached to the nitrogen atom, making it a highly stable and reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylethynaminium can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylethanolamine with methyl iodide. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylethynaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N,N,N-trimethylamine oxide.
Reduction: Reduction reactions can convert it into N,N-dimethylethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N,N,N-trimethylamine oxide, N,N-dimethylethylamine, and various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethylethynaminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is utilized in the study of neurotransmitter systems, particularly in the synthesis of acetylcholine analogs.
Industry: This compound is employed in the production of surfactants and detergents, owing to its amphiphilic nature
Mechanism of Action
The mechanism of action of N,N,N-Trimethylethynaminium involves its interaction with biological membranes and proteins. It can disrupt membrane integrity, leading to changes in cell permeability. Additionally, it can bind to specific receptors and enzymes, modulating their activity. The molecular targets include cholinergic receptors and acetylcholinesterase, which play crucial roles in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylethanaminium chloride
- N,N,N-Trimethylglycinium
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Uniqueness
N,N,N-Trimethylethynaminium stands out due to its unique structural features, which confer high stability and reactivity. Unlike its analogs, it exhibits a broader range of chemical reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
673458-48-5 |
|---|---|
Molecular Formula |
C5H10N+ |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
ethynyl(trimethyl)azanium |
InChI |
InChI=1S/C5H10N/c1-5-6(2,3)4/h1H,2-4H3/q+1 |
InChI Key |
GDCSUSMWTWHOPS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


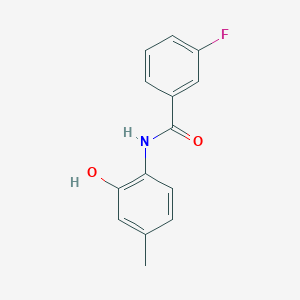

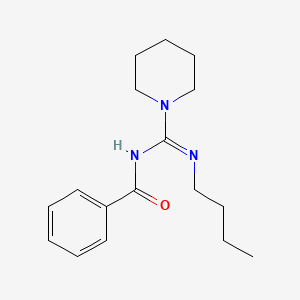
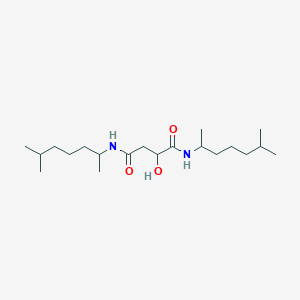
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
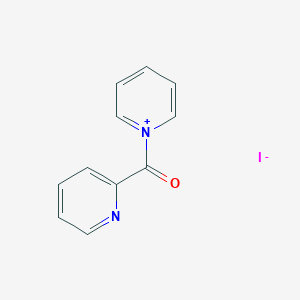
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
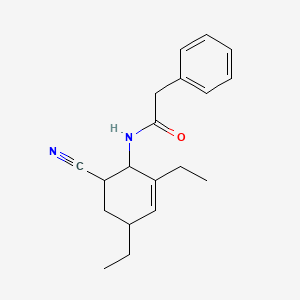

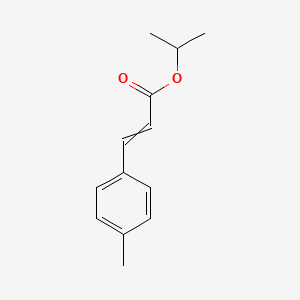
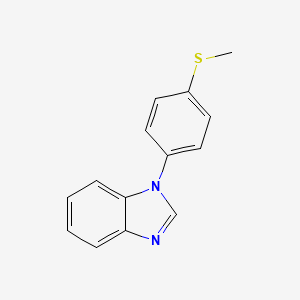
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

